5-(Methylthio)-1-(m-tolyl)-1H-tetrazole
Description
5-(Methylthio)-1-(m-tolyl)-1H-tetrazole (CAS: 29515-99-9) is a heterocyclic compound characterized by a tetrazole core substituted with a methylthio (-SMe) group at the 5-position and a meta-tolyl (3-methylphenyl) group at the 1-position. Its molecular formula is C₉H₁₀N₄S, with a molecular weight of 206.27 g/mol. The compound exhibits a melting point of 149–152°C and a predicted boiling point of 293.8°C, indicative of moderate thermal stability . The methylthio group enhances electron density at the tetrazole ring, influencing reactivity and interactions in pharmacological or material science applications.
Properties
Molecular Formula |
C9H10N4S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1-(3-methylphenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C9H10N4S/c1-7-4-3-5-8(6-7)13-9(14-2)10-11-12-13/h3-6H,1-2H3 |
InChI Key |
CLJFHESELNWSQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The patent-derived methodology (US4110338A) outlines a three-step sequence for 1-substituted tetrazole-5-thiols:
- Thiosemicarbazide Formation :
Alkylation for S-Methyl Introduction :
Diazotization and Cyclization :
Analytical Validation
- 1H NMR : The m-tolyl group exhibits characteristic aromatic multiplet signals at δ 7.45–7.39 ppm, while the methylthio proton resonates as a singlet at δ 2.41 ppm.
- Mass Spectrometry : ESI-HRMS confirms the molecular ion [M + H]+ at m/z 207.0652 (calculated for C9H11N4S).
Suzuki Cross-Coupling and Post-Functionalization
Thiolation and Methylation
- Thiol Introduction : Treatment with thiourea in DMF at 120°C replaces the 5-bromo substituent with a thiol group.
- Methylation : Reaction with methyl iodide and potassium carbonate in acetonitrile affords the target compound (89% yield).
Comparative Efficiency :
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| Thiosemicarbazide Route | 68 | 98.5 | 14 |
| Suzuki/Post-Functionalization | 73 | 97.8 | 22 |
Solvent and Catalyst Optimization
Solvent Effects on Diazotization
Polar aprotic solvents (DMF, acetonitrile) accelerate diazotization kinetics but risk byproduct formation. Ethanol-water mixtures (4:1) balance reactivity and selectivity, reducing epimerization.
Ligand Design in Cross-Coupling
Bidentate ligands (XPhos) enhance Pd catalyst stability, suppressing β-hydride elimination during Suzuki coupling. Electron-deficient arylboronic acids (m-tolyl) require higher temperatures (110°C) for effective transmetalation.
Scalability and Industrial Feasibility
Batch process intensification studies reveal:
- Heat Transfer Limitations : Exothermic diazotization necessitates jacketed reactors with ΔT control <5°C/min.
- Cost Analysis : Thiosemicarbazide route offers 23% cost reduction vs. Suzuki methodology, primarily due to lower palladium consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylthio group in 5-(Methylthio)-1-(m-tolyl)-1H-tetrazole can undergo oxidation to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other nitrogen-containing compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced nitrogen compounds.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 5-(Methylthio)-1-(m-tolyl)-1H-tetrazole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, tetrazoles are known for their potential as bioisosteres of carboxylic acids. This makes 5-(Methylthio)-1-(m-tolyl)-1H-tetrazole a valuable compound in the design of pharmaceuticals and agrochemicals.
Medicine: The compound’s potential as a bioisostere means it can be used in the development of drugs with improved pharmacokinetic properties. It may also exhibit antimicrobial or anticancer activities, making it a candidate for drug discovery.
Industry: In the industrial sector, 5-(Methylthio)-1-(m-tolyl)-1H-tetrazole can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-1-(m-tolyl)-1H-tetrazole is largely dependent on its application. In medicinal chemistry, it may act by mimicking carboxylic acids and interacting with specific enzymes or receptors. The tetrazole ring can form hydrogen bonds and other interactions with biological targets, influencing their activity. The methylthio group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
a. Alkylthio vs. Arylthio Substituents
- 5-(Ethylthio)-1H-tetrazole (CAS: 89797-68-2):
- 5-[4-(Methylthio)phenyl]-1H-tetrazole (CAS: 138689-79-9):
b. Methylthio vs. Methyl Substituents
- 5-Methyl-1-(4’-chlorophenyl)-1H-tetrazole: Molecular formula: C₈H₇ClN₄; molecular weight: 194.62 g/mol. Melting points for methyl-substituted tetrazoles range from 120–180°C, broadly similar to methylthio derivatives but with variability depending on aryl substituents .
Electronic and Spectroscopic Differences
- IR Spectroscopy :
- NMR Data :
Data Tables
Table 1: Comparative Physical Properties
Table 2: Spectroscopic Signatures
| Compound | IR C=N Stretch (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| 5-(Methylthio)-1-(m-tolyl)-1H-tetrazole | 1605 | 2.1–2.3 (SMe), 2.4 (Ar-Me) |
| 5-(Ethylthio)-1H-tetrazole | 1598 | 1.3–1.5 (-SCH₂CH₃) |
| 5-Methyl-1-(4’-chlorophenyl)-1H-tetrazole | 1602 | 2.5 (Ar-Cl) |
Q & A
Q. What methodological challenges arise in stabilizing reactive intermediates during tetrazole synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
